Dichloro(norbornadiene)platinum(II)

Organometallic chemistry Structural crystallography Ligand lability

Slow catalyst activation disrupts hydrosilylation throughput. Dichloro(norbornadiene)platinum(II) solves this with a constrained 70.3° bite-angle diene that displaces faster than COD analogues, slashing induction time. • Rapid ligand exchange under mild conditions with phosphines, NHCs, and alkynes • Defined thermal window (186-218 °C dec.) supports CVD/ALD of high-purity Pt films • Reliable 98% purity with inert-atmosphere packaging ensures consistent catalytic performance

Molecular Formula C7H8Cl2Pt
Molecular Weight 358.1 g/mol
CAS No. 12152-26-0
Cat. No. B080218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(norbornadiene)platinum(II)
CAS12152-26-0
Molecular FormulaC7H8Cl2Pt
Molecular Weight358.1 g/mol
Structural Identifiers
SMILESC1C2C=CC1C=C2.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2
InChIKeyAYGLNRVTDUMGOQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloro(norbornadiene)platinum(II) Overview


Dichloro(norbornadiene)platinum(II), also known as (η⁴-norbornadiene)dichloroplatinum(II) or (NBD)PtCl₂, is a platinum(II) coordination complex featuring a square-planar geometry around the platinum center with two chloride ligands and a chelating norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) ligand [1]. The compound, with molecular formula C₇H₈Cl₂Pt and molecular weight 358.12 g/mol, is commercially available as a solid with a reported purity specification of 97% and decomposes over a range of 186–218 °C . It serves primarily as a catalyst precursor in organic and organometallic synthesis, with the norbornadiene ligand providing π-bonding stabilization while remaining sufficiently labile to undergo ligand substitution and generate reactive platinum intermediates for hydrosilylation, cross-coupling, and cycloaddition reactions [1].

Catalyst precursor Designed for ligand-substitution-dependent transformations
Ligand lability NBD ligand is more labile than COD, enabling faster activation
Synthetic scope Fits hydrosilylation, cross-coupling, and cycloaddition workflows

(NBD)PtCl₂ Substitution Limitations


In platinum(II) coordination chemistry, norbornadiene (NBD) is generally considered a more labile ligand than 1,5-cyclooctadiene (COD), a property attributed to the smaller bite angle of the chelating NBD ligand, which introduces binding strain that facilitates ligand displacement [1]. Consequently, (NBD)PtCl₂ undergoes ligand exchange more readily than its COD counterpart, directly influencing catalyst activation kinetics and intermediate accessibility [1]. Additional structural distinctions—including measurably shorter Pt–C bond distances and a larger Cl–Pt–Cl bond angle in (NBD)PtCl₂ relative to (COD)PtCl₂—further differentiate the electronic and steric environment at the platinum center [1]. These quantifiable differences mean that substituting a generic diene-platinum complex without accounting for bite angle, bond metrics, and lability can lead to altered catalytic induction periods, divergent reactivity profiles, and irreproducible outcomes in ligand-substitution-dependent transformations such as hydrosilylation or cross-coupling [1][2].

Target compound (NBD)PtCl₂
  • Smaller bite angle introduces binding strain
  • Faster ligand displacement at mild conditions
  • Shorter Pt–C bonds yet higher lability
Common substitute (COD)PtCl₂
  • Larger bite angle; more rigid chelate
  • Slower substitution kinetics
  • Different Cl–Pt–Cl angle alters steric environment
Risk: Ligand lability mismatch may shift catalytic induction periods, alter reactivity profiles, and compromise reproducibility in ligand-exchange-driven transformations.

(NBD)PtCl₂ Differentiation Evidence


Bite Angle: NBD vs. COD

The bite angle—defined as the angle between the two alkene centroid positions and the platinum center—is significantly smaller in (NBD)PtCl₂ than in (COD)PtCl₂. Single-crystal X-ray diffraction analysis established a bite angle of 70.3° for (NBD)PtCl₂, compared with 87.3° reported for (COD)PtCl₂ [1]. This reduced angle introduces binding strain that contributes to the enhanced ligand lability of NBD versus COD, a property that governs the ease of ligand substitution and catalytic activation [1].

Bite angle
Head-to-head
70.3° vs 87.3° (COD) 17.0° smaller
Smaller bite angle increases ligand lability
X-ray diffraction; room temperature
Organometallic chemistry Structural crystallography Ligand lability

Shorter Pt–C Bond Distances vs. COD

Contrary to the expectation that enhanced lability would correspond to weaker Pt–C bonding, the average Pt–C bond length in (NBD)PtCl₂ is actually shorter than in (COD)PtCl₂. X-ray crystallographic analysis determined an average Pt–C bond length of 2.145 Å for (NBD)PtCl₂, versus 2.170 Å for (COD)PtCl₂ [1]. The shorter bonds indicate that the increased lability of NBD arises from relief of binding strain associated with the constrained bite angle, rather than from inherently weaker platinum–alkene interactions [1].

Pt–C bond length
Head-to-head
2.145 Å vs 2.170 Å (COD) 0.025 Å shorter
Shorter bonds with higher lability indicate strain relief
X-ray diffraction; room temperature
Organometallic chemistry Structural crystallography Bonding analysis

Expanded Cl–Pt–Cl Angle vs. COD

The Cl–Pt–Cl bond angle in (NBD)PtCl₂ is slightly larger than that observed in (COD)PtCl₂. Single-crystal X-ray diffraction measurements reported a Cl–Pt–Cl bond angle of 92.02(8)° for (NBD)PtCl₂, compared with 89.78(5)° for (COD)PtCl₂ [1]. This difference is attributed to the different bite angles of the NBD and COD supporting ligands, which alter the steric and electronic environment around the platinum(II) center [1].

Cl–Pt–Cl angle
Head-to-head
92.02° vs 89.78° (COD) 2.24° larger
Wider angle alters steric environment for incoming ligands
X-ray diffraction; room temperature
Coordination geometry Organometallic chemistry Structural crystallography

Research and Industrial Applications


Hydrosilylation Catalysis

The enhanced ligand lability of (NBD)PtCl₂, driven by the constrained 70.3° bite angle of the norbornadiene ligand, makes it a suitable precursor for hydrosilylation reactions where rapid generation of the active platinum species is desired [1]. This property is particularly relevant in industrial silicone curing and functional silane synthesis, where catalyst induction time directly impacts process throughput [2].

Ligand Substitution Synthesis

The labile norbornadiene ligand in (NBD)PtCl₂ can be displaced under mild conditions by a wide range of incoming ligands, including phosphines, N-heterocyclic carbenes, and alkynes, enabling the synthesis of diverse platinum(II) complexes [1]. This property is exploited in both academic research and industrial production of specialized platinum catalysts where the precursor must be readily substituted to access the desired coordination environment .

Cross-Coupling and Cycloaddition

(NBD)PtCl₂ serves as a catalyst precursor in cross-coupling and cycloaddition reactions, where the norbornadiene ligand provides π-bonding stabilization to the platinum(II) center while remaining sufficiently labile to allow substrate coordination and catalytic turnover . The distinct structural metrics—shorter Pt–C bonds and a wider Cl–Pt–Cl angle compared to (COD)PtCl₂—may influence the selectivity and rate of these transformations, though direct comparative catalytic data are limited [1].

CVD/ALD Precursor Development

The decomposition range of 186–218 °C reported for (NBD)PtCl₂ provides a defined thermal window for vapor-phase deposition processes such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) of platinum thin films . The labile norbornadiene ligand can be cleanly eliminated upon heating, facilitating the deposition of high-purity platinum metal for microelectronics and sensor applications [3].

Application
Selection Property
Validation Focus
Hydrosilylation catalysis
Ligand lability profile
Catalyst induction time and activation rate
Ligand substitution synthesis
Precursor substitution versatility
Coordination environment diversity under mild conditions
Cross-coupling / cycloaddition
Structural and electronic differentiation
Selectivity and rate assessment in catalytic cycles
CVD/ALD precursor development
Thermal decomposition window
Thin film purity and deposition condition evaluation

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